Methyl 5-chlorothiazole-2-carboxylate

Description

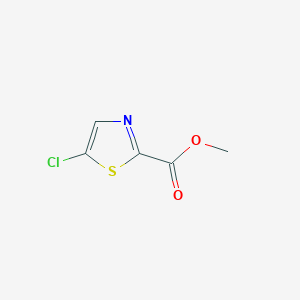

Methyl 5-chlorothiazole-2-carboxylate (CAS: 98136-57-3) is a heterocyclic organic compound with the molecular formula C₅H₄ClNO₂S and a molecular weight of 177.61 g/mol . Structurally, it features a thiazole ring substituted with a chlorine atom at position 5 and a methyl ester group at position 2. The thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, confers unique electronic and reactivity properties, making this compound valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 5-chloro-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXYOPTTWZUVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743499 | |

| Record name | Methyl 5-chloro-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-57-3 | |

| Record name | Methyl 5-chloro-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chlorothiazole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-chlorothiazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chlorothiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: New thiazole derivatives with different substituents.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-chlorothiazole-2-carboxylate has been investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Anti-inflammatory Properties

Research has shown that derivatives of thiazole compounds exhibit significant anti-inflammatory activity. This compound has been studied for its ability to inhibit key enzymes involved in inflammatory pathways. For instance, compounds derived from thiazole structures have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which plays a crucial role in the biosynthesis of pro-inflammatory prostaglandins .

Anticancer Activity

The compound's potential as an anticancer agent is also notable. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, the incorporation of thiazole rings into drug candidates has shown promising results against colorectal cancer cell lines by targeting specific pathways involved in tumor progression .

Agrochemical Applications

This compound is being explored for its utility in agrochemicals, particularly as a fungicide and herbicide.

Fungicidal Activity

Thiazole-based compounds have demonstrated antifungal properties, making them candidates for the development of new fungicides. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting specific metabolic pathways essential for fungal survival .

Herbicidal Properties

In addition to fungicidal activity, certain derivatives have shown herbicidal effects, potentially aiding in weed management in agricultural settings. The mode of action typically involves inhibiting plant growth or photosynthesis, thus providing a means to control unwanted vegetation without harming crops .

Material Science Applications

This compound is also being investigated for its role in material science, particularly in the synthesis of polymers and coatings.

Polymer Synthesis

The compound can serve as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical strength and durability, making it suitable for various industrial applications .

Coatings

Thiazole derivatives are being explored for use in protective coatings due to their potential to enhance corrosion resistance and provide antimicrobial properties to surfaces .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of methyl 5-chlorothiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Carboxylates

(a) Thiazol-5-ylmethyl Carbamate Derivatives

Compounds such as (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () share the thiazole moiety but feature extended carbamate and peptide-like side chains. These derivatives are more complex, with molecular weights exceeding 500 g/mol, and are designed for targeted biological interactions (e.g., protease inhibition) .

Key Differences :

- Functional Groups : The presence of carbamate and amide groups enhances hydrogen-bonding capacity compared to the simpler methyl ester in the parent compound.

- Applications : Primarily used in medicinal chemistry for high-affinity ligand development .

(b) High-Similarity Thiazole Derivatives

A compound with 96% structural similarity (CAS: 1255098-88-4) is likely a positional isomer or substituted analog of methyl 5-chlorothiazole-2-carboxylate.

Oxazole-Based Carboxylates

Oxazole analogs, such as Methyl 2-methyloxazole-5-carboxylate (CAS: 1257266-93-5) and Ethyl 5-phenyloxazole-2-carboxylate (CAS: 118994-89-1), replace the thiazole’s sulfur atom with oxygen. These exhibit lower structural similarity scores (0.67–0.79) due to altered electronic properties .

Key Differences :

Diterpenoid Methyl Esters

Compounds like sandaracopimaric acid methyl ester (CAS: N/A) and communic acid methyl esters () are natural diterpenoids with methyl ester groups. These are structurally distinct, featuring multi-ring systems and higher molecular weights (>300 g/mol).

Key Differences :

Functional Group Analogs

Methyl palmitate and ethyl linolenate () are fatty acid esters with linear alkyl chains. While they share the ester functional group, their lack of aromaticity and heteroatoms limits overlap in applications, which include biofuels and cosmetics .

Comparative Data Table

Structural and Functional Implications

- Electronic Effects : The chlorine atom in this compound withdraws electron density, enhancing electrophilic substitution at the thiazole ring’s reactive positions.

- Synthetic Utility : Thiazole derivatives are preferred over oxazoles in drug discovery due to sulfur’s role in enhancing binding interactions with biological targets.

Biological Activity

Methyl 5-chlorothiazole-2-carboxylate is a thiazole derivative with notable biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H4ClNO2S

- Molecular Weight : 177.62 g/mol

- CAS Number : 98136-57-3

The compound features a thiazole ring, which is known for its role in various biologically active molecules. The presence of the chlorine atom enhances its reactivity and biological efficacy.

This compound exhibits its biological activity through several mechanisms:

- Antimicrobial Activity : It has been shown to inhibit the growth of various bacteria and fungi. The thiazole ring contributes to its ability to disrupt microbial cell functions.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways in target organisms.

- Receptor Modulation : It may interact with specific receptors, influencing physiological responses.

Biological Activity Overview

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. The compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Anticancer Activity

Research involving human chronic myeloid leukemia cell line K562 revealed that derivatives of this compound exhibited potent anti-proliferative effects. The compounds were tested for their cytotoxicity, showing IC50 values in the low micromolar range, indicating promising anticancer activity.

Research Findings

Recent studies have highlighted the versatility of this compound in medicinal chemistry:

- Synthesis Pathways : Various synthetic routes have been developed to produce this compound, enhancing its availability for research and therapeutic applications.

- Biological Assays : In vitro assays have confirmed its efficacy across different biological activities, paving the way for further exploration in drug development.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis due to potential methylating agent toxicity. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spill containment follows OSHA HCS guidelines, with neutralization using activated carbon. Waste disposal adheres to EPA hazardous waste regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.